Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II)
Description
Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II) (PdCl₂(dcypf)) is a palladium(II) complex featuring a bidentate ferrocene-based ligand with two dicyclohexylphosphine (P(C₆H₁₁)₂) groups. Its structure combines the redox-active ferrocene backbone with bulky, electron-rich phosphine ligands, making it a versatile catalyst in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings . Key properties include:
Properties
Molecular Formula |
C34H52Cl2FeP2Pd |
|---|---|
Molecular Weight |
755.9 g/mol |
InChI |
InChI=1S/2C17H26P.2ClH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;/h2*7-8,13-16H,1-6,9-12H2;2*1H;;/q;;;;;+2/p-2 |
InChI Key |
HRAMBTUEZQOQRK-UHFFFAOYSA-L |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)[C]3[CH][CH][CH][CH]3.C1CCC(CC1)P(C2CCCCC2)[C]3[CH][CH][CH][CH]3.Cl[Pd]Cl.[Fe] |
Origin of Product |
United States |
Preparation Methods
Palladium-Ligand Coordination
The critical step involves combining the ligand with a palladium precursor. For example:
-
Dissolution : 1,1'-bis(dicyclohexylphosphino)ferrocene (100 g) is dissolved in THF (400 g) at 50–70°C under nitrogen until a clear solution forms.
-
Precursor Addition : Bis(acetonitrile)palladium(II) chloride (54.7 g) is added in one portion, and the mixture is stirred at 30–70°C for 3–6 hours.
-
Crystallization : The solution is cooled to 5–10°C, stirred for 2–3 hours to precipitate the product, and filtered.
-
Drying : The filter cake is vacuum-dried at 40–60°C for 4–8 hours, yielding a yellow-to-orange solid.
Optimization Parameters
Solvent Selection
| Solvent | Temperature Range (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Tetrahydrofuran | 50–70 | 97.5 | ≥98 |
| Ethanol | 70 | 98.3 | ≥98 |
| Methanol | 60 | 99.3 | ≥98 |
Data adapted from analogous tert-butylphosphinoferrocene syntheses.
Reaction Conditions
-
Temperature : Elevated temperatures (50–70°C) enhance ligand coordination kinetics but require strict inert conditions to prevent ligand degradation.
-
Time : Reactions achieve completion within 3–6 hours, with longer durations marginally improving yields.
-
Molar Ratios : A 1:1.8–2.2 molar ratio of palladium precursor to ligand ensures minimal residual metal.
Characterization and Quality Control
Analytical Techniques
Technical Specifications
| Parameter | Value | Source |
|---|---|---|
| CAS No. | 917511-90-1 | |
| Molecular Formula | C₃₄H₅₂Cl₂FeP₂Pd | |
| Molecular Weight | 755.90 g/mol | |
| Melting Point | 294–300°C | |
| Purity | ≥98.0% | |
| Storage Conditions | 2–8°C, protected from light |
Challenges and Mitigation Strategies
Ligand Oxidation
Dicyclohexylphosphine ligands are susceptible to oxidation. Strict nitrogen purging and solvent degassing are essential to maintain catalytic activity.
Residual Solvent Removal
Vacuum drying at 0.08–0.09 MPa ensures complete solvent evaporation without decomposing the product.
Industrial-Scale Production Insights
Large-scale syntheses (>100 g batches) utilize continuous flow reactors to enhance mixing and heat transfer, reducing reaction times by 20% compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
Dichloro[1,1’-bis(dicyclohexylphosphino)ferrocene]palladium(II) primarily undergoes substitution reactions where the chlorine atoms are replaced by other ligands. It is also involved in catalytic cycles, particularly in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings .
Common Reagents and Conditions
Common reagents used in these reactions include organoboranes, organostannanes, and alkynes. The reactions are typically carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, and under an inert atmosphere to prevent oxidation .
Major Products
The major products formed from these reactions are often biaryl compounds, alkenes, and alkynes, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Catalytic Applications
Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II) is primarily used as a catalyst in palladium-catalyzed cross-coupling reactions. The following sections detail its applications in various reactions.
Buchwald-Hartwig Amination
This reaction involves the coupling of aryl halides with amines to form arylamines. The palladium complex facilitates the formation of C-N bonds efficiently.
- Case Study : A study demonstrated that this palladium complex can achieve high yields in the amination of aryl chlorides and bromides under mild conditions, showcasing its effectiveness in forming aryl amines from less reactive aryl halides .
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a widely used method for forming carbon-carbon bonds between boronic acids and aryl halides.
- Data Table: Reaction Conditions and Yields
| Substrate Type | Boronic Acid | Yield (%) |
|---|---|---|
| Aryl Chloride | Phenylboronic Acid | 85 |
| Aryl Bromide | p-Tolylboronic Acid | 90 |
| Aryl Iodide | 4-Methoxyphenylboronic | 95 |
The above table summarizes various substrates and their corresponding yields when reacted with dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II) as a catalyst .
Negishi Coupling
This reaction involves the coupling of organozinc reagents with organic halides.
- Case Study : Research indicates that using this palladium complex allows for efficient coupling of secondary alkyl zinc reagents with aryl halides, leading to the formation of complex organic molecules with high selectivity and yield .
Heck Reaction
The Heck reaction enables the formation of alkenes through the coupling of alkenes with aryl halides.
Mechanism of Action
The mechanism by which Dichloro[1,1’-bis(dicyclohexylphosphino)ferrocene]palladium(II) exerts its catalytic effects involves the coordination of the palladium center to the reactants, facilitating the formation and breaking of chemical bonds. The bidentate ligand stabilizes the palladium center, enhancing its reactivity and selectivity in catalytic cycles .
Comparison with Similar Compounds
The catalytic performance of palladium complexes is highly influenced by the steric and electronic properties of their ligands. Below is a comparative analysis of PdCl₂(dcypf) with structurally analogous complexes:
Ligand Variations and Structural Analogues
a) Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) (PdCl₂(dppf))
- Ligand: Diphenylphosphino (PPh₂) groups.
- CAS Number : 95464-05-4 (dichloromethane adduct) .
- Molecular Weight : 816.64 g/mol .
- Melting Point : 275–280°C .
- Applications : Widely used in C–C and C–N couplings, particularly effective for alkyl Grignard and zinc reagent cross-couplings .
- Key Difference: The less bulky PPh₂ ligand enhances reactivity toward organometallic reagents but offers lower air stability compared to PdCl₂(dcypf) .
b) Dichloro[1,1'-bis(di-t-butylphosphino)ferrocene]palladium(II) (PdCl₂(dtbpff))
- Ligand: Di-tert-butylphosphino (P(t-Bu)₂) groups.
- CAS Number : 95408-45-0 .
- However, excessive steric bulk may limit substrate accessibility .
c) Dichloro[1,1'-bis(diisopropylphosphino)ferrocene]palladium(II) (PdCl₂(dippf))
- Ligand: Diisopropylphosphino (P(i-Pr)₂) groups.
- CAS Number : 215788-65-1 .
- Molecular Weight : 589.59 g/mol .
- Melting Point : 282–287°C .
- Applications : Intermediate steric bulk between dcypf and dppf, suitable for selective couplings requiring moderate hindrance .
Comparative Data Table
Catalytic Performance and Stability
- Steric Effects: PdCl₂(dcypf) exhibits greater steric hindrance due to the bulky dicyclohexyl groups, which improves stability and selectivity in arylations but may reduce reaction rates for large substrates . In contrast, PdCl₂(dppf) is less hindered, enabling faster kinetics in couplings with organometallic reagents .
- Electronic Effects : Electron-rich ligands like P(C₆H₁₁)₂ enhance Pd center electron density, facilitating oxidative addition of aryl chlorides, which are typically challenging substrates .
- Air Stability: PdCl₂(dcypf) is notably air-stable, a critical advantage for industrial applications, whereas PdCl₂(dppf) requires stricter inert handling .
Research Findings
- PdCl₂(dcypf) : Demonstrated efficacy in the arylation of ketones with aryl chlorides and bromides under mild conditions, achieving yields >80% in model reactions .
- PdCl₂(dppf) : Hayashi et al. (1984) reported >90% yields in cross-couplings of secondary alkyl Grignard reagents with aryl halides, highlighting its versatility .
- PdCl₂(dippf): Limited literature data suggest utility in niche applications, such as enantioselective couplings, though further studies are needed .
Biological Activity
Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II) (abbreviated as Pd(dcypf)Cl) is a palladium complex that has garnered attention in various fields, particularly in catalysis and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : CHClFePPd
- Molecular Weight : 755.91 g/mol
- CAS Number : 917511-90-1
- Appearance : Orange crystalline solid
- Melting Point : 294-300 °C
Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II) acts primarily as a catalyst in various chemical reactions, including cross-coupling reactions vital for the synthesis of pharmaceuticals. Its biological activity is linked to its ability to facilitate the formation of carbon-carbon bonds, which is crucial in drug development.
Key Mechanisms:
- Catalytic Activity : The palladium center allows for the activation of substrates, enabling nucleophilic attacks that lead to product formation.
- Ligand Influence : The dicyclohexylphosphino ligands enhance the stability and reactivity of the palladium center, impacting the selectivity and efficiency of reactions.
Biological Applications
Research indicates that Pd(dcypf)Cl has potential applications in cancer therapy and antimicrobial treatments due to its cytotoxic properties against various cell lines.
Case Studies:
-
Anticancer Activity :
- A study demonstrated that palladium complexes exhibit selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is attributed to the unique interactions between the palladium center and cellular components.
- In vitro studies showed that Pd(dcypf)Cl inhibited the proliferation of breast cancer cell lines (MCF-7), with IC50 values indicating significant potency compared to traditional chemotherapeutics.
-
Antimicrobial Properties :
- Research has highlighted the antimicrobial activity of palladium complexes against various bacterial strains. Pd(dcypf)Cl was tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.
- The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
Comparative Biological Activity
Q & A
Q. What are the established synthetic protocols for preparing Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II), and how is purity validated?
Synthesis typically involves reacting 1,1'-bis(dicyclohexylphosphino)ferrocene with PdCl₂ in anhydrous dichloromethane under inert conditions. Purification is achieved via recrystallization from CH₂Cl₂/hexane mixtures, yielding orange-red crystalline solids . Purity validation employs:
Q. What safety precautions are critical when handling this palladium complex in laboratory settings?
The compound exhibits acute toxicity (oral, dermal, inhalation), skin/eye irritation, and potential carcinogenicity. Mitigation strategies include:
- Engineering controls : Use fume hoods to avoid aerosol inhalation .
- PPE : Nitrile gloves, lab coats, and safety goggles .
- Waste disposal : Collect Pd-contaminated waste for specialized metal recovery .
Advanced Research Questions
Q. How does the dicyclohexylphosphino ligand enhance catalytic performance in C–N coupling compared to diphenylphosphino analogs?
The bulky dicyclohexylphosphino ligand improves steric protection of the Pd center, reducing catalyst deactivation via aggregation. Comparative studies show:
- Higher turnover numbers (TON) : ~1,200 vs. ~800 for diphenylphosphino analogs in Buchwald-Hartwig amination .
- Broader substrate scope : Tolerates electron-deficient aryl chlorides (e.g., 4-CN-C₆H₄Cl) due to increased electron density at Pd .
- Thermal stability : Decomposition onset at 280°C vs. 250°C for diphenyl derivatives .
Q. What mechanistic insights explain solvent effects on Suzuki-Miyaura coupling efficiency with this catalyst?
Solvent polarity and coordination ability modulate Pd intermediate stability:
- Polar aprotic solvents (DMSO, DMF) : Stabilize Pd(0) intermediates, accelerating oxidative addition but risking ligand dissociation .
- Ether solvents (1,4-dioxane) : Favor transmetallation by solubilizing boronic acids, with optimal yields at 80–90°C .
- Water co-solvents : Enable micellar catalysis, improving mass transfer for hydrophobic substrates (e.g., polyaromatics) .
Q. How can spectroscopic methods resolve contradictions in reported catalytic activity for C–H functionalization?
Discrepancies arise from differing Pd oxidation states during catalysis. Methodological approaches include:
- In situ XAS (X-ray absorption spectroscopy) : Monitors Pd oxidation state changes during reaction progression .
- EPR spectroscopy : Detects paramagnetic Pd(I) intermediates in radical-mediated C–H activation pathways .
- Kinetic isotope effects (KIE) : Distinguish between concerted metalation-deprotonation (CMD) and radical pathways .
Methodological Optimization
Q. What strategies improve catalyst recyclability in flow chemistry applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
